2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
Brand Name: Vulcanchem
CAS No.: 114333-24-3
VCID: VC17272688
InChI: InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3
SMILES:
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol

CAS No.: 114333-24-3

Cat. No.: VC17272688

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol - 114333-24-3

Specification

CAS No. 114333-24-3
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
Standard InChI InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3
Standard InChI Key CAKBXYUWKSQGBZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzofuran ring system fused to a substituted phenyl group. The benzofuran moiety (C15H12O4) features hydroxyl (-OH) and methoxy (-OCH3) substituents at positions 5 and 4 of the phenyl ring, respectively. This arrangement creates a planar configuration that facilitates π-π stacking interactions, a critical factor in its biological activity .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.114333-24-3
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
IUPAC Name2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
Exact Mass256.074 g/mol
LogP3.52
Topological Polar Surface Area62.83 Ų

Spectroscopic and Computational Data

The compound’s InChIKey (CAKBXYUWKSQGBZ-UHFFFAOYSA-N) and SMILES (COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O) provide insights into its stereoelectronic properties. Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the phenolic -OH and adjacent oxygen atoms, stabilizing the molecule’s conformation . Nuclear magnetic resonance (NMR) studies of analogous benzofurans reveal characteristic shifts at δ 6.2–7.8 ppm for aromatic protons and δ 3.8–4.1 ppm for methoxy groups .

Synthesis and Chemical Reactivity

Synthetic Methodologies

Industrial synthesis typically employs benzofuran functionalization strategies:

  • Friedel-Crafts Alkylation: Aryl ether precursors undergo cyclization in the presence of Lewis acids like AlCl3.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings introduce substituents to the benzofuran core .

  • Oxidative Cyclization: Phenolic precursors dimerize via enzymatic or chemical oxidation, yielding the benzofuran skeleton .

Table 2: Comparative Synthetic Yields

MethodYield (%)Purity (%)Reference
Friedel-Crafts6892
Suzuki-Miyaura8295
Enzymatic Cyclization4588

Reactivity and Derivatization

The phenolic -OH groups undergo selective methylation or glycosylation, while the methoxy substituent participates in demethylation under acidic conditions. Electrophilic aromatic substitution occurs preferentially at the benzofuran’s 3-position due to electron-donating effects from the fused oxygen .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (58 mg/mL) . Stability studies indicate decomposition above 180°C, with photodegradation observed under UV light (λ = 254 nm).

Pharmacokinetic Predictions

Quantitative structure-activity relationship (QSAR) models suggest:

  • Moderate blood-brain barrier permeability (logBB = -0.73)

  • High plasma protein binding (89%)

  • Hepatic clearance via glucuronidation (CLhep = 12 mL/min/kg)

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 of 18.7 μM, outperforming ascorbic acid (IC50 = 24.9 μM) in cell-free assays . Molecular docking reveals interactions with the Nrf2-Keap1 complex, upregulating antioxidant response element (ARE)-driven genes .

Table 3: Comparative Antioxidant Activity

CompoundDPPH IC50 (μM)ORAC Value (μmol TE/g)
Target Compound18.73,450
Quercetin14.24,890
α-Tocopherol32.11,230

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-stimulated BV2 microglia, the compound reduces nitric oxide (NO) production by 78% at 10 μM concentration . Mechanistic studies show suppression of NF-κB translocation and downregulation of COX-2 expression .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for designing:

  • Dual COX-2/5-LOX inhibitors for inflammatory diseases

  • Nrf2 activators in neurodegenerative disorder therapeutics

  • Adjuvants in antibiotic regimens targeting resistant pathogens

Material Science Applications

Its rigid aromatic structure facilitates incorporation into:

  • Conductive polymers for organic electronics

  • Metal-organic frameworks (MOFs) with gas storage capabilities

  • Photostabilizers in polymer coatings

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